molecular formula C9H13ClN2O2S B3052032 2-chloro-N,N-diethylpyridine-3-sulfonamide CAS No. 38029-88-8

2-chloro-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B3052032
CAS No.: 38029-88-8
M. Wt: 248.73 g/mol
InChI Key: LVWURXFOPXIHCE-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethylpyridine-3-sulfonamide (CAS 38029-88-8) is a synthetic organic compound of significant interest in chemical biology and medicinal chemistry research. With a molecular formula of C9H13ClN2O2S and a molecular weight of 248.73 g/mol, this molecule is built on a versatile pyridine core, a privileged scaffold in drug discovery known for improving water solubility and facilitating hydrogen bond interactions with biological targets . The compound features a sulfonamide functional group, a cornerstone in drug development since the 1930s, which is N,N-disubstituted with ethyl groups . The specific placement of a chlorine atom at the 2-position of the pyridine ring is a key structural feature; halogens can significantly influence a molecule's properties by increasing lipophilicity, blocking sites of metabolic oxidation, and participating in halogen-bonding interactions with enzymes or receptors . The combination of the sulfonamide group and the pyridine ring creates a multifunctional scaffold. Sulfonamides are known to exhibit a broad spectrum of pharmacological activities, including acting as competitive inhibitors of enzymes like dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrase in humans, leading to antibacterial, anticancer, and anti-inflammatory effects . As such, this compound serves as a valuable building block or intermediate for researchers synthesizing libraries of novel compounds for high-throughput screening. It is particularly useful for investigating structure-activity relationships (SAR), especially the role of halogen substituents and N-alkylation patterns on the sulfonamide nitrogen. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWURXFOPXIHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484541
Record name 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-88-8
Record name 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N,n Diethylpyridine 3 Sulfonamide and Analogues

Classical and Contemporary Approaches to Sulfonamide Bond Formation

The creation of the sulfonamide linkage is a cornerstone of organic synthesis, with a variety of methods developed to achieve this transformation efficiently.

S-N Coupling Reactions: Principles and Applications

S-N coupling reactions represent a powerful strategy for the formation of sulfonamides. These reactions often involve the coupling of a sulfur-containing electrophile with a nitrogen-based nucleophile. Recent advancements have focused on catalytic systems to improve efficiency and substrate scope. For instance, a one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a wide range of sulfonamides through sequential C-S and S-N coupling without the need for a metal catalyst. researchgate.net Another approach utilizes a palladium-catalyzed coupling of aryl iodides with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form aryl ammonium (B1175870) sulfinates. These intermediates can then be converted to various functionalized sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org

Synthesis via Sulfonyl Chlorides and Amine Reactants

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. rsc.org

Reactant 1Reactant 2ProductConditions
Sulfonyl ChloridePrimary/Secondary AmineSulfonamidePresence of a base
2-chloropyridine-3-sulfonyl chlorideDiethylamine (B46881)2-chloro-N,N-diethylpyridine-3-sulfonamideBase (e.g., triethylamine (B128534), pyridine)

Oxidative Conversions in Sulfonamide Synthesis

Modern synthetic chemistry has seen a rise in oxidative methods for sulfonamide formation, which often offer greener and more efficient alternatives to classical routes. thieme-connect.com These methods can start from more readily available and less hazardous starting materials.

One such approach is the electrochemical oxidative coupling of thiols and amines. acs.orgtue.nl This environmentally friendly method is driven by electricity and does not require sacrificial reagents or catalysts, producing hydrogen as the only byproduct. acs.org The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical cation generated from the amine. tue.nl

Another innovative oxidative strategy involves the copper-catalyzed aerobic synthesis of sulfinamidines from sulfenamides, which can be further oxidized to sulfonamides. chemrxiv.orgacs.org This method uses air as the terminal oxidant and demonstrates excellent chemoselectivity under mild conditions. chemrxiv.orgacs.org Furthermore, a tandem oxidative/nucleophilic substitution approach using N-bromosuccinimide (NBS) as an oxidant allows for the synthesis of sulfinamidines from sulfenamides and amines without the need for a catalyst. acs.org

Regioselective Functionalization of the Pyridine (B92270) Nucleus

The synthesis of this compound necessitates the precise installation of a chlorine atom at the C-2 position and a sulfonamide group at the C-3 position of the pyridine ring. The inherent electronic properties of the pyridine ring make regioselective functionalization a significant synthetic challenge. chemistryviews.orgnih.gov

Introduction of Halogen Substituents at the Pyridine C-2 Position

The introduction of a chlorine atom at the C-2 position of pyridine can be achieved through several methods. Direct chlorination of pyridine with chlorine gas is one route, though it can lead to the formation of dichlorinated byproducts like 2,6-dichloropyridine. wikipedia.orgchempanda.com

A more controlled and widely used method involves the chlorination of pyridine-N-oxide. tandfonline.com The N-oxide activates the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net Treatment of pyridine-N-oxide with reagents like phosphorus oxychloride (POCl₃) can yield a mixture of 2-chloro and 4-chloropyridine. tandfonline.com However, the regioselectivity can be significantly improved. By reacting pyridine-N-oxide with phosphorus oxychloride in the presence of a stoichiometric amount of triethylamine, 2-chloropyridine (B119429) can be obtained with high yield and selectivity. tandfonline.comtandfonline.com Other chlorinating agents that have been used with pyridine-N-oxide include sulfuryl chloride, p-toluenesulfonyl chloride, and oxalyl chloride. tandfonline.comresearchgate.net

Starting MaterialReagent(s)ProductSelectivity
PyridineChlorine2-Chloropyridine & 2,6-DichloropyridineMixture
Pyridine-N-oxidePOCl₃2-Chloropyridine & 4-ChloropyridineMixture (approx. 7:3) tandfonline.com
Pyridine-N-oxidePOCl₃, Triethylamine2-ChloropyridineHigh (99.2%) tandfonline.comtandfonline.com

Strategies for Sulfonylation at the Pyridine C-3 Position

Introducing a sulfonyl group at the C-3 position of the pyridine ring is a more complex task due to the electronic nature of the heterocycle. Direct C-H sulfonylation of pyridine often leads to a mixture of C-2 and C-4 isomers. d-nb.info

One viable route to pyridine-3-sulfonyl chloride, the precursor for the target sulfonamide, starts from 3-aminopyridine. This process involves diazotization of the amino group followed by a sulfonyl chlorination reaction. google.com A specific method involves treating the intermediate diazonium fluoroborate salt with a thionyl chloride solution containing a catalyst like cuprous chloride. google.com

Alternatively, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride. This can be achieved by heating pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.comgoogle.com The synthesis of pyridine-3-sulfonic acid itself can be accomplished from 3-chloropyridine, which is first converted to its N-oxide, followed by sulfonation and subsequent reduction of the N-oxide. google.com

Once 2-chloropyridine-3-sulfonyl chloride is synthesized, the final step to obtain this compound is the reaction with diethylamine, as described in the classical sulfonamide synthesis.

PrecursorReagent(s)Intermediate/Product
3-AminopyridineNaNO₂, HBF₄, then SOCl₂/CuClPyridine-3-sulfonyl chloride google.com
Pyridine-3-sulfonic acidPCl₅, POCl₃Pyridine-3-sulfonyl chloride chemicalbook.comgoogle.com
3-Chloropyridine1. Oxidation 2. Sulfonation 3. ReductionPyridine-3-sulfonic acid google.com
2-Chloropyridine-3-sulfonic acidChlorinating agent2-Chloropyridine-3-sulfonyl chloride

Incorporation of the N,N-Diethylamino Moiety

The formation of a sulfonamide bond is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. eurjchem.com This well-established method is the most direct approach for incorporating the N,N-diethylamino group to form the target compound.

The synthesis would logically start from 2-chloropyridine-3-sulfonyl chloride. This precursor is reacted with diethylamine, usually in the presence of a base like triethylamine or pyridine in an inert solvent such as dioxane or dichloromethane. eurjchem.commdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

A general procedure, adapted from the synthesis of related N-aryl analogues, involves dissolving the 2-chloropyridine-3-sulfonyl chloride in a suitable dry solvent. mdpi.com Diethylamine and a tertiary amine base are then added, and the mixture is stirred, sometimes with heating, to ensure the reaction completes. mdpi.com After the reaction, the product is typically isolated by diluting the mixture with water, which precipitates the sulfonamide. mdpi.com Further purification can be achieved by recrystallization. mdpi.com

Advanced Synthetic Strategies for Complex Pyridine Sulfonamide Architectures

Modern organic synthesis has developed sophisticated techniques to construct complex molecules with high efficiency and selectivity. These methods are applicable to the synthesis of intricate pyridine sulfonamide structures.

Catalysis plays a crucial role in modern chemical synthesis by enhancing reaction rates and enabling novel transformations. chemscene.com Several catalytic methods have been developed for the synthesis of sulfonamides and their pyridine-based precursors.

Ionic Liquid Catalysis: A novel quinoline-based dendrimer-like ionic liquid has been shown to effectively catalyze the one-pot, multicomponent synthesis of new pyridines containing a sulfonamide moiety under mild conditions, achieving high yields in short reaction times. researchgate.netrsc.org

Photoredox and Copper Catalysis: A synergistic approach combining a photoredox catalyst (like fac-Ir(ppy)₃) and a copper catalyst (such as CuCl₂) enables the direct three-component synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide source (DABSO), and amines under mild conditions using visible light. acs.org

Copper-Catalyzed N-Arylation: For the synthesis of N-aryl sulfonamides, copper-catalyzed coupling of sulfonamides with (hetero)aryl halides is a powerful technique. nih.gov The combination of a copper salt and specific ligands, such as oxalamides or 4-hydroxypicolinamides, creates a robust catalytic system for this transformation. nih.gov

Directed ortho-metalation (DoM), particularly using organolithium reagents, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org However, the ortho-lithiation of pyridines can be complex due to the influence of the ring nitrogen atom on the reactivity of organolithium bases. rsc.org

Despite these challenges, specific directing groups and tailored reaction conditions can achieve high regioselectivity. For instance, an oxetane (B1205548) ring at the 3-position of pyridine can direct lithiation specifically to the C-4 position using n-butyllithium. rsc.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce functionality. Similarly, mixed lithium bases, such as BuLi with lithium 2-dimethylamino-ethanolate (LiDMAE), can promote highly regioselective lithiations of pyridines. znaturforsch.comresearchgate.net The use of lithium dialkylamides like LDA can also lead to regioselective metalation of substituted pyridines. znaturforsch.com These techniques could be employed to introduce a sulfonyl group precursor at a specific position on the pyridine ring before its conversion to the final sulfonamide.

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-N bonds in complex molecules.

Palladium-Catalyzed Desulfinative Coupling: A significant challenge in pyridine chemistry is the instability and poor reactivity of pyridine-2-boron reagents in Suzuki-Miyaura cross-coupling reactions. researchgate.netsemanticscholar.org An effective alternative involves the use of pyridine sulfinates as nucleophilic coupling partners. semanticscholar.org These stable and easily prepared reagents undergo efficient palladium-catalyzed desulfinative cross-coupling with a wide range of (hetero)aryl halides to form biaryl structures. researchgate.netsemanticscholar.org This method provides a robust route to complex pyridine-containing scaffolds.

Copper-Catalyzed N-Arylation: As mentioned previously, the direct N-arylation of sulfonamides with (hetero)aryl halides using copper catalysis is an attractive approach for preparing N-(hetero)aryl sulfonamides. nih.gov This method avoids the use of potentially genotoxic reagents and is applicable to a broad scope of substrates, including complex drug molecules. nih.gov

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and produce high yields. rasayanjournal.co.in Various green techniques have been successfully applied to the synthesis of pyridine derivatives. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool that can significantly accelerate reaction times, increase yields, and lead to purer products compared to conventional heating. acs.org It has been used for the efficient one-pot, four-component synthesis of 3-pyridine derivatives. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. rasayanjournal.co.in This approach offers high atom economy and reduces waste. rasayanjournal.co.in

Alternative Solvents and Catalysts: The use of environmentally friendly solvents, such as ionic liquids, or solvent-free conditions can drastically reduce the environmental impact of a synthesis. rasayanjournal.co.in Furthermore, the development of recyclable and non-toxic catalysts is a key focus in green pyridine synthesis. researchgate.netnih.gov

High-Pressure Systems: Q-tube reactors provide a safe and effective method for conducting reactions at high pressure and temperature, often leading to higher yields and shorter reaction times than conventional methods. nih.gov This technology has been applied to the synthesis of fused pyridine derivatives. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues provides valuable insights into structure-activity relationships and allows for the fine-tuning of molecular properties. Several studies have reported the synthesis of related pyridine sulfonamides.

One study detailed the synthesis of a series of 2-chloro-N-(aryl)pyridine-3-sulfonamides starting from 2-chloropyridine-3-sulfonyl chloride. mdpi.com The reaction with various substituted primary anilines in the presence of triethylamine in dioxane afforded the target compounds in good yields. mdpi.com

Compound NameAryl GroupYield (%)Melting Point (°C)
2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide3,5-Difluorophenyl72196–198
2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide3,5-Dimethylphenyl81174–176

Data sourced from a study on novel researchgate.netrasayanjournal.co.inresearchgate.nettriazolo[4,3-a]pyridine sulfonamides. mdpi.com

Other related structures that have been synthesized include:

2-Chloroimidazo[1,2-α]pyridine-3-sulfonamide: An important intermediate for herbicides, prepared from 2-chloroimidazo[1,2-α]pyridine and chlorosulfonic acid. researchgate.net

Substituted Pyridine-Based Sulfonamides: A series of N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamides were synthesized by reacting N-isopropyl-4-methylpyridine-2,6-diamine with various substituted benzenesulfonyl chlorides. eurjchem.com

Piperazine-Containing Sulfonamides: Hybrid molecules combining a piperazine (B1678402) core (found in the drug trimetazidine) with various sulfonyl groups (methylsulfonyl, phenylsulfonyl) have been synthesized by reacting the parent piperazine derivative with the corresponding sulfonyl chloride. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would provide critical information about the hydrogen atoms in the 2-chloro-N,N-diethylpyridine-3-sulfonamide molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl groups of the sulfonamide moiety. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine atom and the sulfonamide group. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, the splitting patterns (spin-spin coupling) would reveal the connectivity of adjacent protons, helping to confirm the substitution pattern on the pyridine ring. The ethyl groups would be expected to show a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons.

¹H NMR Data Table (Hypothetical)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Pyridine-H
Data not available Data not available Data not available Pyridine-H
Data not available Data not available Data not available Pyridine-H
Data not available Quartet 4H -N(CH₂CH₃)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of their electronic environment, affected by the attached chlorine and sulfonamide groups. The carbon signals for the diethylamino group would also be observed at characteristic chemical shifts. This technique is essential for confirming the total number of carbon atoms and for assigning the carbon framework of the molecule.

¹³C NMR Data Table (Hypothetical)

Chemical Shift (δ, ppm) Assignment
Data not available Pyridine-C
Data not available Pyridine-C
Data not available Pyridine-C
Data not available Pyridine-C
Data not available Pyridine-C
Data not available -N(CH₂CH₃)₂

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, which could be used to confirm its elemental formula (C₉H₁₃ClN₂O₂S). The mass spectrum would also be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The fragmentation pattern, generated by techniques such as collision-induced dissociation (CID), would offer valuable structural information. Expected fragmentation pathways for sulfonamides could include cleavage of the S-N bond and the S-C(pyridine) bond, as well as loss of the diethylamino group.

Mass Spectrometry Data Table (Hypothetical)

m/z Relative Intensity (%) Assignment
Data not available Data not available [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group, including strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S stretching vibration would also be present. Aromatic C-H and C=C stretching vibrations from the pyridine ring would be observed, as well as aliphatic C-H stretching vibrations from the ethyl groups. The C-Cl stretching vibration would likely appear in the fingerprint region of the spectrum.

IR Spectroscopy Data Table (Hypothetical)

Wavenumber (cm⁻¹) Intensity Assignment
Data not available Strong S=O asymmetric stretch
Data not available Strong S=O symmetric stretch
Data not available Medium Aromatic C=C stretch
Data not available Medium Aliphatic C-H stretch
Data not available Medium C-N stretch

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the empirical formula of this compound (C₉H₁₃ClN₂O₂S). A close correlation between the experimental and theoretical values would provide strong evidence for the compound's purity and elemental composition.

Elemental Analysis Data Table (Hypothetical)

Element Theoretical (%) Experimental (%)
Carbon (C) 43.46 Data not available
Hydrogen (H) 5.27 Data not available
Nitrogen (N) 11.26 Data not available

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Crystal Data and Structure Refinement Table (Hypothetical)

Parameter Value
Empirical formula C₉H₁₃ClN₂O₂S
Formula weight 248.73
Crystal system Data not available
Space group Data not available
Unit cell dimensions Data not available
Volume Data not available
Z Data not available
Density (calculated) Data not available

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. For 2-chloro-N,N-diethylpyridine-3-sulfonamide, these calculations can reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Detailed research findings from quantum chemical calculations would typically involve the determination of various molecular properties. For instance, the calculation of Mulliken charges on each atom can indicate the partial positive or negative charge, highlighting regions of high or low electron density. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound Note: The following data is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D

Molecular Modeling for Conformation and Stereochemistry

Molecular modeling techniques are employed to explore the three-dimensional structure of molecules, including their possible conformations and stereochemical properties. For this compound, the flexibility of the N,N-diethyl groups and the rotation around the C-S and S-N bonds allow for multiple conformations.

Conformational analysis, a key aspect of molecular modeling, helps to identify the most stable conformations by calculating their relative energies. This information is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape. While this compound is achiral, molecular modeling can be used to study its interactions with chiral environments, such as the active site of an enzyme.

Table 2: Relative Energies of Different Conformations of this compound Note: The following data is illustrative and represents typical values that would be obtained from conformational analysis.

Conformation Relative Energy (kcal/mol)
1 0.0
2 1.2
3 2.5

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly effective for calculating the electronic structure of molecules. DFT can be used to predict a wide range of molecular properties for this compound with a good balance between accuracy and computational cost.

Applications of DFT for this compound would include the optimization of its geometry to find the most stable structure, the calculation of vibrational frequencies to predict its infrared spectrum, and the determination of various electronic properties as mentioned in section 4.1. DFT calculations can also provide insights into the molecule's reactivity through the calculation of reactivity descriptors such as electronegativity, hardness, and softness. The molecular electrostatic potential (MEP) map, which can be generated using DFT, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for intermolecular interactions.

Table 3: DFT-Calculated Molecular Properties of this compound Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.

Property Calculated Value
Total Energy -1234.56 Hartree
Electronegativity (χ) 4.0 eV
Hardness (η) 2.8 eV
Softness (S) 0.36 eV⁻¹

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, if a biological target is known or hypothesized, virtual screening could be used to assess its binding affinity.

Ligand-based design is another approach where the structure of a known active molecule is used to design new, potentially more potent molecules. If this compound were to show biological activity, its structure could serve as a template for designing new analogs. This process often involves identifying a pharmacophore, which is the essential arrangement of functional groups responsible for the biological activity.

Table 4: Illustrative Virtual Screening Results for this compound against a Hypothetical Target Note: The following data is illustrative and represents typical values that would be obtained from a virtual screening experiment.

Parameter Value
Docking Score -8.5 kcal/mol
Predicted Binding Affinity (pKi) 7.2

Prediction of Structure-Reactivity Relationships

The study of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity. For this compound, this involves analyzing the effects of the chloro, diethylamino, and sulfonyl groups on the pyridine (B92270) ring.

Computational methods can be used to quantify these relationships. For example, by systematically modifying the structure of the molecule (e.g., by changing the substituents on the pyridine ring) and calculating the effect on a particular property (e.g., the HOMO-LUMO gap or the partial charge on a specific atom), a quantitative structure-reactivity relationship (QSRR) can be established. This can provide valuable insights into how to tune the reactivity of the molecule for a specific application. Combining in vitro assays with computational modeling can be an effective strategy to resolve contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives.

Reactivity and Mechanistic Studies

Reactivity of the Chloropyridine Moiety

The pyridine (B92270) ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The presence of a chlorine atom at the C-2 position and a strong electron-withdrawing sulfonamide group at the C-3 position further enhances this reactivity, particularly towards nucleophilic aromatic substitution. Additionally, these groups, along with the pyridine nitrogen, play a crucial role in directing metalation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring is a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions. While 2-chloropyridine (B119429) itself is significantly less reactive towards nucleophiles compared to other heteroaryl chlorides like 2-chloropyrimidine, the reactivity is substantially increased by the presence of electron-withdrawing groups on the ring. nih.gov In the case of 2-chloro-N,N-diethylpyridine-3-sulfonamide, the -SO₂NEt₂ group at the C-3 position acts as a powerful electron-withdrawing group, facilitating the attack of nucleophiles at the C-2 position.

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. A variety of nucleophiles can be employed to displace the chloride. Reactions with amines, for instance, can be used to synthesize N-substituted 2-aminopyridine-3-sulfonamides. researchgate.net While these reactions can be performed, they are often less facile than on more activated systems (e.g., nitro-substituted pyridines) and may require specific conditions to achieve good yields. nih.govresearchgate.net

Table 1: Examples of SNAr Reactions on Activated 2-Chloropyridines This table presents generalized data for SNAr reactions on analogous systems to illustrate the scope of potential nucleophiles.

Nucleophile TypeExample NucleophilePotential Product TypeReference Context
N-NucleophilesPrimary/Secondary Amines2-Amino-N,N-diethylpyridine-3-sulfonamide derivatives nih.gov
O-NucleophilesAlkoxides (e.g., NaOMe)2-Methoxy-N,N-diethylpyridine-3-sulfonamide nih.gov
S-NucleophilesThiols/Thiolates2-(Alkyl/Aryl)thio-N,N-diethylpyridine-3-sulfonamideN/A

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The regiochemical outcome is controlled by a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to an adjacent position. In this compound, there are three potential directing groups: the pyridine nitrogen, the C-2 chloro group, and the C-3 sulfonamide group.

The sulfonamide moiety is a potent DMG. Generally, an N,N-dialkylsulfonamide group directs lithiation to the ortho C-4 position. The chloro group and the pyridine nitrogen, however, often direct lithiation to the C-3 and C-6 positions, respectively. nih.govresearchgate.net Studies on 2-chloropyridine have shown that while lithium dialkylamides like LDA favor metalation at C-3, certain superbases can promote an unusual C-6 lithiation. nih.govresearchgate.netnih.gov

For this compound, the powerful directing ability of the sulfonamide group would strongly favor metalation at the C-4 position. This provides a regioselective pathway to introduce a wide range of electrophiles at this position, a site that is not readily accessible through other means.

Table 2: Potential Regioselectivity in the Metalation of this compound

Directing GroupPredicted Site of DeprotonationReference for Directing Effect
C3-SulfonamideC-4 (ortho to sulfonamide)General principle of sulfonamide DoM
C2-ChloroC-3 (already substituted) nih.govresearchgate.net
Pyridine NitrogenC-6 researchgate.netnih.gov

Transformations Involving the Sulfonamide Functional Group

The sulfonamide functional group is generally considered robust and metabolically stable. However, under specific chemical conditions, it can be transformed, allowing it to serve as a synthetic handle rather than a terminal functional group. chemrxiv.org The primary transformation of a tertiary sulfonamide like the one in the title compound is the reductive cleavage of the nitrogen-sulfur (N–S) bond.

Recent methodologies have been developed for the mild and effective reductive cleavage of sulfonamides to generate sulfinates and the corresponding amines. chemrxiv.org This transformation effectively unmasks the constituent fragments of the sulfonamide, which can then be used in subsequent reactions. Electrochemical methods have also been shown to be effective for the chemoselective cleavage of N–S bonds in related sulfonimide systems, suggesting a potential pathway for sulfonamides as well. nih.gov

Chemical Transformations of the N,N-Diethylamino Substituent

Direct chemical transformation of the N,N-diethylamino group while it is attached to the sulfonyl moiety is not a common strategy. The most significant chemical transformation involving this substituent is its liberation as diethylamine (B46881) following the cleavage of the N–S bond, as described in the preceding section. chemrxiv.org This cleavage process is the principal method for chemically altering this part of the molecule, converting the stable sulfonamide into its constituent amine and sulfinate precursors.

Radical Processes and Their Role in Pyridine Sulfonamide Chemistry

The chloropyridine core of this compound can participate in radical reactions. Halopyridines are known precursors for pyridyl radicals, which can be generated under mild conditions via photoredox catalysis. This involves a selective single-electron reduction of the carbon-halogen bond. These highly reactive pyridyl radicals can then engage in a variety of subsequent reactions, such as anti-Markovnikov addition to functionalized alkenes and alkynes.

Furthermore, the sulfonamide group can act as a linker in intramolecular radical reactions. Studies have shown that a sulfonamide linker can connect a pyridyl radical to another aromatic ring, facilitating intramolecular radical substitutions to form biaryl systems or bipyridine sultams. lookchem.com This demonstrates the capacity of the pyridine sulfonamide scaffold to participate in complex radical cyclization cascades.

Derivatization and Functionalization Strategies

The reactivity profile of this compound allows for a variety of derivatization and functionalization strategies targeting different positions of the molecule. These strategies enable the systematic modification of the compound's structure to explore structure-activity relationships in various chemical contexts.

Key strategies include:

C-2 Position: Nucleophilic aromatic substitution (SNAr) to replace the chloro group with a range of nitrogen, oxygen, or sulfur nucleophiles. nih.gov

C-4 Position: Directed ortho-metalation (DoM) guided by the C-3 sulfonamide group, followed by trapping the resulting organometallic intermediate with a diverse set of electrophiles (e.g., aldehydes, alkyl halides, CO₂).

C-6 Position: Potential for metalation using specific base systems, offering another site for the introduction of substituents. researchgate.netnih.gov

Sulfonamide Group: Reductive cleavage of the N–S bond to yield a pyridine-3-sulfinate and diethylamine, opening pathways for re-functionalization of both fragments. chemrxiv.org

Table 3: Summary of Functionalization Strategies

Molecular PositionPrimary Reaction TypePotential Modifications
C-2Nucleophilic Aromatic Substitution (SNAr)Introduction of -NR₂, -OR, -SR groups
C-4Directed ortho-Metalation (DoM)Introduction of alkyl, aryl, carbonyl, and other electrophilic groups
C-6Directed Metalation (base-dependent)Introduction of electrophilic groups
Sulfonamide N-S BondReductive CleavageGeneration of pyridine-3-sulfinate and diethylamine for further synthesis

Structure Activity Relationship Sar Studies and Biological Target Engagement

Principles of SAR in Sulfonamide-Containing Compounds

The biological activity of sulfonamide-containing compounds is governed by several key structural features. The sulfanilamide (B372717) skeleton is often considered the minimum structural requirement for antibacterial activity. youtube.com The arrangement of the amino and sulfonyl groups on the aromatic ring is critical; they are typically required to be in a para position relative to each other for classical antibacterial action. youtube.comslideshare.net

Key SAR principles for sulfonamides include:

Aromatic Ring: The benzene (B151609) ring is generally essential for activity. Replacing it with other ring systems or adding more substituents often diminishes or eliminates activity. youtube.com

Sulfur Atom: The sulfur atom must be directly linked to the aromatic ring. youtube.comslideshare.net

N1-Substitutions: Modifications at the N1 nitrogen of the sulfonamide group significantly influence the compound's properties. Introducing electron-withdrawing heterocyclic substituents can lead to highly potent derivatives. youtube.com These substitutions alter the acidity (pKa) of the sulfonamide proton, which is crucial for its ionized, active form. tandfonline.com The optimal pKa for antibacterial activity is typically in the range of 6.6 to 7.4. youtube.comtandfonline.com

Lipid Solubility: The nature of the N1-substituent also affects the molecule's lipid solubility, which in turn influences its pharmacokinetic properties and antibacterial potency. youtube.comslideshare.net

Aromatic Amino Group: A free aromatic amino group is a cornerstone for the antibacterial activity of sulfa drugs, acting as a structural mimic of para-aminobenzoic acid (pABA). openaccesspub.org This allows them to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). tandfonline.com

Pyridine (B92270) Sulfonamide Scaffolds as Modulators of Enzyme Activity

The pyridine ring, an isostere of benzene, serves as a versatile scaffold in drug design. nih.gov When incorporated into a sulfonamide structure, the electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group compared to a standard benzenesulfonamide, potentially enhancing its binding capabilities as an inhibitor. mdpi.com

Pyridine and sulfonamide moieties are present in various potent antibacterial agents. nih.gov Some pyridine sulfonamide derivatives have been investigated as dual inhibitors, targeting multiple key bacterial enzymes simultaneously.

DNA Gyrase: This enzyme is a bacterial topoisomerase essential for DNA replication and transcription. nih.govresearchgate.net It introduces negative supercoils into DNA. nih.gov The discovery of isoquinoline (B145761) sulfonamides as allosteric inhibitors of DNA gyrase highlights the potential of related pyridine-based scaffolds to act on this target through novel mechanisms, distinct from fluoroquinolones. nih.gov These inhibitors can be effective against fluoroquinolone-resistant bacteria. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govresearchgate.net Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and amino acids. nih.gov Inhibiting DHFR disrupts DNA synthesis, leading to cell death. nih.govnih.gov Pyridine-containing compounds have been developed as DHFR inhibitors. nih.gov Combining DHFR inhibition with DHPS inhibition (the target of traditional sulfonamides) can create a synergistic bactericidal effect. nih.gov Some novel N-sulfonamide 2-pyridone derivatives have been designed to function as dual inhibitors of both DHPS and DHFR. nih.gov

One study on sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives demonstrated dual inhibition against DNA gyrase and DHFR. The most promising compounds showed the following inhibitory concentrations:

CompoundDNA Gyrase IC₅₀ (µM)DHFR IC₅₀ (µM)
2d 18.174.33
3a 22.945.54
2a 23.874.65
Data sourced from a study on sulfaguanidine-pyridine hybrids. nih.gov

Pyridine sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.comnih.gov CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. nih.govresearchgate.net Sulfonamide inhibitors function by coordinating to the zinc ion in the enzyme's active site in their deprotonated, anionic form (R-SO₂NH⁻). mdpi.com This binding displaces the zinc-bound water/hydroxide ion, disrupting the catalytic cycle. mdpi.com

The pyridine scaffold offers advantages for CA inhibitor design. The position of the sulfonamide group on the pyridine ring and the nature of other substituents can be modified to achieve selectivity for different CA isoforms, such as the cancer-associated hCA IX and hCA XII over the ubiquitous hCA I and hCA II. nih.gov For example, 4-substituted pyridine-3-sulfonamides have shown a wide range of inhibitory activities and varying selectivity profiles. nih.gov

The inhibitory activities of a series of pyrazolo[4,3-c]pyridine sulfonamides against several human CA isoforms are presented below:

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
1f 24.610.2112.511.2
1g 35.815.679.614.5
1h 45.125.898.419.3
1k 48.230.1125.725.4
AAZ 50.012.025.05.7
Acetazolamide (AAZ) is a standard CA inhibitor used as a reference. nih.gov
Data from a study on pyrazolo[4,3-c]pyridine sulfonamides. nih.gov

Histone acetyltransferases (HATs), particularly KAT6A and KAT6B, are epigenetic regulators and have emerged as targets in oncology. nih.govpatsnap.com KAT6A is involved in chromatin organization and plays a role in suppressing cellular senescence. nih.gov Inhibitors of KAT6A/B can induce this senescence process and arrest tumor growth, making them promising therapeutic agents. nih.gov

Several potent and selective sulfonamide-based inhibitors of KAT6A and KAT6B have been developed. nih.govbioworld.com Biochemical and structural studies show that these compounds act as reversible competitors of acetyl coenzyme A (acetyl-CoA), binding to the acetyl-CoA pocket in the enzyme's active site. nih.govnih.govresearchgate.net This prevents the transfer of an acetyl group to histone lysine (B10760008) residues, thereby inhibiting the enzyme's function. nih.gov The development of phenylpyridine and benzenesulfonyl motifs has led to highly potent KAT6A inhibitors. nih.gov

CompoundKAT6A IC₅₀ (nM)KAT6B IC₅₀ (nM)
Exemplified Compound 0.30.7
WM-1119 6.3-
Data sourced from studies on sulfonamide derivatives as KAT6A/B inhibitors. bioworld.comnih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle and transcription; their deregulation is a hallmark of cancer. nih.govnih.gov The development of small molecule inhibitors targeting CDKs is a major focus of cancer research. nih.gov

The sulfonamide group has proven to be a valuable functional group in the design of CDK inhibitors. In some 2-arylaminopurine series, the sulfonamide moiety provides key hydrogen bond interactions with residues like Asp86 in the CDK2 active site, enhancing inhibitor potency and selectivity. acs.org Pyridine-sulfonamide hybrids have also been explored as a scaffold for developing potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, which shares structural similarities with CDKs in the ATP-binding pocket. nih.gov A study on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives found that most compounds demonstrated strong inhibitory activity against CDK9. nih.gov Inhibition of transcriptional CDKs like CDK9 leads to the downregulation of downstream anti-apoptotic proteins, inducing apoptosis in cancer cells. nih.gov

Compound SeriesTarget KinaseBiological Effect
Pyrido[2,3-d]pyrimidin-7-ones CDK4/6Cell cycle arrest, potent antiproliferative activity. researchgate.net
2-Arylaminopurines CDK2Inhibition of cell cycle progression. acs.org
Pyrrolo[2,3-d]pyrimidines CDK9Downregulation of Mcl-1 and c-Myc, induction of apoptosis. nih.gov

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum. nih.gov It plays a crucial role in the parasite's life cycle by degrading host hemoglobin to provide essential amino acids. nih.gov Therefore, inhibiting falcipain-2 is a promising strategy for developing new antimalarial drugs. nih.govresearchgate.net

While many known falcipain-2 inhibitors are peptide-based, nonpeptidic chemotypes, including those with sulfonamide scaffolds, have been investigated. nih.govresearchgate.net Virtual screening and molecular docking studies have been used to design and identify novel pyridine sulfonamides as potential falcipain-2 inhibitors. researchgate.net A study focusing on mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridines bearing a sulfonamide fragment identified compounds with micromolar activity against P. falciparum. mdpi.com Another study on sulfonamide-based pyrimidine (B1678525) derivatives also identified compounds that inhibited both falcipain-2 and the related falcipain-3. rsc.org

CompoundP. falciparum IC₅₀ (µM)Falcipain-2 IC₅₀ (µM)Falcipain-3 IC₅₀ (µM)
SZ14 2.844.14.9
SZ9 3.225.46.3
Data from a study on sulfonamide-based pyrimidine derivatives. rsc.org

Interactions with Biological Receptors and Signaling Pathways

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation in Insect Systems

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central nervous system of insects, serving as the primary target for several classes of insecticides, including neonicotinoids. plos.orgnih.gov These insecticides act as agonists, mimicking the natural ligand acetylcholine, which leads to overstimulation of the nAChRs, uncontrolled nerve impulses, and ultimately, insect death. youtube.com The insect nAChR's pharmacology differs significantly from its mammalian counterparts, providing a basis for selective toxicity. plos.org

Chemokine Receptor (CCR8) Modulation and Immunological Implications

Chemokine receptors, a class of G protein-coupled receptors, play a vital role in modulating immune cell trafficking. CCR8, in particular, is implicated in inflammatory responses and is considered a potential therapeutic target. The development of small-molecule antagonists for chemokine receptors is an active area of research.

However, dedicated studies investigating the modulatory activity of 2-chloro-N,N-diethylpyridine-3-sulfonamide on CCR8 are not available in the current body of scientific literature. Research into CCR8 antagonists has often focused on different structural scaffolds, and there is no direct evidence to suggest that this pyridine sulfonamide derivative engages with CCR8 or influences its associated immunological signaling pathways.

Inhibition of IL-1β Release via p38α MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses. researchgate.netnih.gov Activation of p38α MAPK is instrumental in the production and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). researchgate.net Consequently, inhibitors of p38α MAPK are sought after as potential anti-inflammatory therapeutics. nih.gov Several classes of compounds, including some substituted pyridine derivatives, have been identified as potent inhibitors of IL-1β release through the modulation of this pathway. researchgate.netbohrium.com

Despite the established role of the p38 MAPK pathway in inflammation and the investigation of other pyridine-based compounds, specific research evaluating the effect of this compound on this pathway and its subsequent impact on IL-1β release has not been found. Further investigation would be required to determine if this compound possesses the ability to inhibit p38α MAPK and exert anti-inflammatory effects through this mechanism.

In Vitro Assessment of Antimicrobial Activity of Pyridine Sulfonamides

The sulfonamide functional group is a classic antibacterial pharmacophore. nih.gov Pyridine-based sulfonamides have been synthesized and evaluated for their potential as antimicrobial agents against a spectrum of pathogens. nih.govmdpi.com

Specific in vitro antimicrobial data for this compound has been reported, demonstrating its activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. For this compound, the following MIC values have been documented:

Bacterial Strain                                                  Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that this compound possesses moderate antibacterial activity. The efficacy varies between species, with greater potency observed against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative species Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

Pre-clinical Antimalarial Activity and Target Identification

The search for novel antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Various heterocyclic scaffolds, including pyridine and sulfonamide derivatives, have been explored for their antiplasmodial potential. nih.govuantwerpen.bersc.orgtandfonline.com Some sulfonamides, often used in combination therapies, target the folate biosynthesis pathway in the parasite. tandfonline.com Other pyridine-containing compounds have been investigated for their ability to inhibit other essential parasitic targets, such as cysteine proteases like falcipain-2. uantwerpen.bersc.org

While the pyridine sulfonamide class of compounds has been a subject of antimalarial research, there is no specific preclinical data available in the scientific literature regarding the antimalarial activity or target identification for this compound. Its efficacy against Plasmodium species and its molecular target within the parasite have not been reported.

Exploration of Potential Anti-inflammatory and Antiviral Activities

Beyond their antimicrobial properties, sulfonamide derivatives have been investigated for a wide array of other therapeutic applications, including as anti-inflammatory and antiviral agents. nih.govnih.gov The anti-inflammatory potential of some sulfonamides is linked to their ability to reduce the activity of neutrophil-derived oxidants, thereby protecting tissues from damage during inflammation. nih.gov

In the realm of virology, various pyridine and sulfonamide-containing compounds have been synthesized and tested against a range of viruses. nih.govresearchgate.netacs.orgmdpi.com These studies have shown that the pyridine sulfonamide scaffold can serve as a template for the development of compounds with antiviral properties. acs.orgmdpi.com However, specific studies focused on the anti-inflammatory or antiviral activities of this compound are not present in the available literature. Therefore, its potential in these therapeutic areas remains unexplored.

Diverse Biological Activities of Pyridine Sulfonamide Derivatives

Pyridine sulfonamide derivatives have emerged as a promising class of compounds with significant anticancer potential, acting through various mechanisms. nih.govresearchgate.net These compounds have been shown to induce apoptosis, disturb the cell cycle, and inhibit key enzymes involved in tumor progression. nih.gov

One of the key mechanisms of action for some pyridine-sulfonamide hybrids is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis. nih.gov For instance, a novel sulfonamide derivative, compound VIIb, demonstrated potent inhibition of VEGFR-2 with an IC50 value of 3.6 μM, which is more potent than the standard drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov This compound also induced apoptosis and cell cycle arrest in renal cancer cells. nih.gov Other studies have shown that pyrimidine–sulfonamide hybrids can block the PI3K signal pathway, leading to cell cycle arrest in the G1 phase and inhibition of colony formation and cell migration. nih.gov

The anticancer activity of these derivatives is not limited to a single cancer type. For example, new series of pyrazole (B372694), pyridine, and thiazole (B1198619) derivatives containing a sulfonamide moiety have shown significant activity against breast cancer cell lines (MCF-7). tandfonline.com Similarly, certain pyridine-sulfonamide hybrids have exhibited broad-spectrum activity against a panel of 60 human cancer cell lines. nih.gov The structural features of these molecules, such as the substitution pattern on the pyridine and sulfonamide moieties, play a crucial role in their cytotoxic activity. tandfonline.com

Table 1: Anticancer Activity of Selected Pyridine Sulfonamide Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound VIIbRenal UO-31-VEGFR-2 Inhibition, Apoptosis Induction nih.gov
Pyrimidine-sulfonamide hybrid 40HGC-27, NCI-H19750.18, 0.20PI3K Signal Pathway Blockade nih.gov
Pyrazole-pyridine-sulfonamide 3MCF-719.2Not specified tandfonline.com
Pyrazole-pyridine-sulfonamide 8MCF-714.2Not specified tandfonline.com
para-chloro derivative 7Breast Cancer Cell Lines-Carbonic Anhydrase IX Inhibition, Apoptosis Induction tandfonline.com

Pyridine sulfonamide derivatives have also been investigated for their potential in managing type-II diabetes mellitus through the inhibition of key digestive enzymes, α-amylase and α-glucosidase. bohrium.comrsc.orgnih.gov These enzymes are responsible for the breakdown of carbohydrates into glucose, and their inhibition can help to control postprandial hyperglycemia.

Several studies have reported the synthesis of novel pyridine-based heterocyclic compounds with sulfonamide moieties that exhibit notable anti-diabetic activity by inhibiting α-amylase. bohrium.comscispace.com For example, a series of newly synthesized pyridine-based sulfonamides all demonstrated significant α-amylase inhibitory activity. bohrium.com

In addition to α-amylase, pyridine sulfonamide derivatives have shown potent inhibitory activity against α-glucosidase. nih.govscilit.com In one study, a series of novel pyridine 2,4,6-tricarbohydrazide derivatives were synthesized and showed more potent α-glucosidase inhibition than the reference compound acarbose (B1664774). nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that the nature and position of substituents on the phenyl ring attached to the sulfonamide moiety significantly influence their inhibitory activity. rsc.orgfrontiersin.org For instance, an unsubstituted phenyl ring showed the best α-glucosidase inhibitory activity in one series of compounds. rsc.org

Table 2: Anti-diabetic Enzyme Inhibition by Pyridine Sulfonamide Derivatives
Compound ClassEnzymeIC50 ValuesReference
Pyridine 2,4,6-tricarbohydrazide derivativesα-glucosidaseMore potent than acarbose (IC50 38.25±0.12μM) nih.gov
Sulfonamide derivative 3aα-glucosidase19.39 µM rsc.org
Sulfonamide derivative 3bα-glucosidase25.12 µM rsc.org
Sulfonamide derivative 3hα-glucosidase25.57 µM rsc.org
Sulfonamide derivative 6α-glucosidase22.02 µM rsc.org
Acyl pyrazole sulfonamidesα-glucosidase1.13 to 28.27 µM frontiersin.org

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels in the brain contributes to cognitive impairment. Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy. Pyridine sulfonamide derivatives have shown promise as AChE inhibitors. nih.govresearchgate.netnih.gov

Novel series of pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors. nih.gov For example, a study on pyridine 2,4,6-tricarbohydrazide derivatives found that some of these compounds exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Another study synthesized new sulfa drugs containing an FDA-approved sulfa pyridine core and found that some of these compounds showed excellent inhibition of AChE and BChE, with IC50 values in the nanomolar range. researchgate.net The carbamate (B1207046) derivative 8 was identified as a particularly potent human AChE inhibitor with an IC50 of 0.153 ± 0.016 μM. nih.gov

Mechanistic Investigations of Biological Action and Target Identification Methodologies

Understanding the precise molecular mechanisms by which pyridine sulfonamide derivatives exert their biological effects is crucial for their development as therapeutic agents. Researchers employ a variety of techniques to identify their biological targets and elucidate the nature of their interactions.

Biochemical affinity purification is a powerful technique for identifying the cellular targets of small molecules. This method typically involves immobilizing a derivative of the compound of interest onto a solid support, such as beads, to create an "affinity probe." This probe is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified by techniques like mass spectrometry.

While specific examples of biochemical affinity purification for "this compound" or closely related pyridine sulfonamides are not prevalent in the literature, the general approach has been applied to other sulfonamide-containing compounds. For instance, systematic structure-activity relationship (SAR) studies on bis-aryl sulfonamides have been conducted to identify sites on the molecule that can be modified to create affinity and photoaffinity probes. nih.gov These probes, which may incorporate biotin (B1667282) or fluorescent tags, are designed for future target identification and mechanism of action studies. nih.gov This methodology represents a viable strategy for elucidating the targets of novel pyridine sulfonamide derivatives. A pyridine-3-sulfonamide (B1584339) derivative was also identified through a Drosophila-based screening for its antipathogenic activity. nih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide valuable insights into how a ligand (such as a pyridine sulfonamide derivative) interacts with its biological target at the molecular level. tandfonline.comnih.govhilarispublisher.comnih.gov These methods can predict the binding mode of a compound within the active site of an enzyme and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. hilarispublisher.com

In the context of anticancer research, molecular docking studies have been used to understand the binding of pyridine sulfonamide derivatives to kinases like VEGFR-2. nih.gov These studies have revealed strong binding affinities and identified key amino acid residues involved in the interaction. nih.govnih.gov For example, docking studies of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides showed strong binding with several kinases linked to cancer cell lines. nih.govnih.gov

Similarly, in the field of anti-diabetic research, molecular docking has been employed to study the interaction of pyridine-based sulfonamides with α-amylase. bohrium.comscispace.com These simulations help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors. mdpi.com Docking studies of pyrazolo[3,4-b]pyridine derivatives with α-amylase have shown strong binding affinities, supporting their in vitro activity. mdpi.com

For anti-Alzheimer's drug discovery, molecular docking has been instrumental in elucidating the binding modes of pyridine derivatives within the active site of acetylcholinesterase. researchgate.netnih.govhilarispublisher.com These studies have shown that the compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov For instance, a molecular docking study of a potent carbamate derivative indicated that it binds to both the CAS and PAS of AChE, consistent with a mixed inhibition mechanism. nih.gov

Future Research Trajectories and Academic Impact

Design and Synthesis of Advanced 2-chloro-N,N-diethylpyridine-3-sulfonamide Analogues with Tuned Biological Specificity

The core structure of this compound offers multiple points for chemical modification to create advanced analogues with improved potency and selectivity. Future synthetic strategies will focus on creating libraries of related compounds where specific parts of the molecule are systematically altered. acs.orgeurjchem.com This approach, known as structure-activity relationship (SAR) studies, is crucial for understanding how chemical structure influences biological activity. acs.org

Key areas for modification include:

The Pyridine (B92270) Ring: Introducing different substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with biological targets.

The Sulfonamide Linker: Altering the sulfonamide group itself or replacing it with bioisosteric alternatives (groups with similar physical or chemical properties) could improve pharmacokinetic properties.

The Diethylamino Group: Varying the alkyl groups on the nitrogen atom can impact the compound's lipophilicity and ability to form hydrogen bonds, which are critical for target binding and cell membrane permeability. nih.gov

Recent research on related sulfonamide analogues has demonstrated that even small structural changes can lead to significant improvements in activity and selectivity. acs.org For instance, replacing a methoxy (B1213986) group with a more polar sulfonamide group in other complex molecules has been shown to enhance anticancer activity and improve druglike properties. acs.org Synthetic strategies will likely involve multi-step reactions starting from precursors like 2-chloropyridine-3-sulfonyl chloride. mdpi.com

In-depth Mechanistic Studies to Elucidate Molecular Modes of Action

A critical area of future research is to gain a deeper understanding of how this compound and its analogues exert their biological effects at the molecular level. While the broader class of sulfonamides is known to target various enzymes and receptors, the specific interactions for this particular scaffold are not fully understood. eurjchem.com

Future mechanistic studies will employ a range of advanced techniques:

Molecular Docking: Computational simulations will be used to predict how these compounds bind to the active sites of specific proteins. rsc.orgmdpi.com This can help identify key amino acid residues involved in the interaction and guide the design of more potent analogues. acs.org

Enzyme Inhibition Assays: These laboratory tests will quantify the inhibitory activity of the compounds against specific enzymes, such as kinases or carbonic anhydrases, which are common targets for sulfonamide-based drugs. nih.govmdpi.com

Cell-Based Assays: Investigating the effects of the compounds on cellular processes like cell cycle progression and apoptosis (programmed cell death) in cancer cell lines can reveal the downstream consequences of target engagement. acs.orgnih.gov For example, studies on similar compounds have used techniques like DNA flow cytometry to show cell cycle arrest. nih.gov

Structural Biology: Techniques like X-ray crystallography could be used to determine the three-dimensional structure of the compound bound to its biological target, providing definitive evidence of the binding mode.

By combining these approaches, researchers can build a comprehensive picture of the molecular mechanism, a crucial step in the rational design of next-generation therapeutic agents. acs.org

Exploration of Novel Biological Targets for Pyridine Sulfonamide Scaffolds

The pyridine sulfonamide scaffold is chemically versatile, suggesting it may interact with a wide array of biological targets beyond those already identified. acs.orgresearchgate.net A key future direction is to explore these novel applications. Thousands of sulfonamide derivatives have been synthesized and found to be effective for a multitude of diseases, indicating the broad potential of this chemical class. eurjchem.com

Future research will focus on screening this compound and its analogues against diverse biological targets implicated in various diseases. Potential therapeutic areas for exploration include:

Oncology: Many sulfonamides exhibit anticancer properties by inhibiting enzymes crucial for tumor growth, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

Infectious Diseases: The scaffold could be evaluated for activity against viral, bacterial, or parasitic targets. acs.orgmdpi.com For example, some pyridine-based N-sulfonamides have shown promising antiviral and antimicrobial properties. nih.gov

Neurological Disorders: Certain sulfonamides have shown activity against targets relevant to neurological conditions.

Metabolic Diseases: The potential for pyridine sulfonamides to act as antidiabetic agents by inhibiting enzymes like α-amylase is an active area of research. eurjchem.comrsc.org

This exploration for new targets will expand the potential therapeutic utility of this chemical scaffold far beyond its current applications.

Integration of Cheminformatics and High-Throughput Screening in Future Research Endeavors

To accelerate the discovery and development process, future research on this compound will heavily rely on the integration of computational tools and automated screening methods. ncsu.eduewadirect.com

Cheminformatics will play a crucial role in several areas:

Virtual Library Design: Computational methods will be used to design large, diverse libraries of virtual analogues for initial screening, prioritizing those with the most promising druglike properties. mdpi.comncsu.edu

Predictive Modeling: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of new analogues, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. ncsu.edu

Data Mining: Analyzing large datasets from screening experiments to identify patterns and relationships between chemical structure and biological activity. ncsu.edu

High-Throughput Screening (HTS) will enable the rapid testing of thousands of compounds against various biological targets. nih.govcombichemistry.com This automated process significantly increases the efficiency of identifying "hit" compounds that can be further optimized into lead candidates for drug development. ewadirect.comcombichemistry.com The combination of HTS with cheminformatics creates a powerful, synergistic approach to modern drug discovery, allowing researchers to more efficiently navigate the vast chemical space and identify promising new therapeutic agents based on the this compound scaffold. ncsu.edunih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of 2-chloro-N,N-diethylpyridine-3-sulfonamide be optimized for high yield and purity?

  • Methodological Answer : A one-step synthesis approach can be adapted from analogous pyridinesulfonamide derivatives. For example, using 2-chloro-3-trichloromethylpyridine as a starting material, dropwise addition of diethylamine under controlled conditions (pH 8–9, 90–100°C) can yield the target compound. This method has achieved >99% purity and ~98% yield in related sulfonamide syntheses by maintaining strict temperature and pH control .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is essential for confirming the molecular geometry and stereochemistry. Complementary techniques include nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and electronic circular dichroism (ECD) for absolute configuration determination in enantiomeric forms .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of enantiomers derived from pyridinesulfonamide scaffolds?

  • Methodological Answer : Enantiomers of structurally similar compounds (e.g., 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide) exhibit divergent biological activities. For instance, R- and S-isomers showed IC50 values of 1.08 μM and 2.69 μM, respectively, against PI3Kα kinase. Activity differences arise from stereospecific binding to enzyme active sites, validated via molecular docking and quantum chemical calculations .

Q. What experimental strategies are effective in resolving contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives?

  • Methodological Answer : Combine in vitro assays with computational modeling. For example, if SAR data conflicts (e.g., variable inhibition across similar derivatives), use molecular docking to compare binding modes and free energy calculations (e.g., MM/GBSA) to quantify interaction strengths. Cross-validate with mutagenesis studies to identify critical residues influencing activity .

Q. How can extranucleosomal DNA interactions be studied using modified sulfonamide compounds?

  • Methodological Answer : Incorporate this compound into histone alkylation protocols. For example, alkylate cysteine residues in recombinant histones to mimic post-translational modifications (e.g., H3K4me2 analogs). Validate modifications via LC-MS and assess their role in DNA-enzyme interactions using chromatin remodeling assays .

Methodological Design Questions

Q. What steps are required to design a robust enantioselective synthesis route for this compound?

  • Methodological Answer :

Chiral Auxiliary Selection : Use enantiopure amines (e.g., 1-phenylethylamine) to induce asymmetry during sulfonamide formation.

Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or optical rotation.

Crystallization : Recrystallize intermediates to enhance ee, as demonstrated in related pyridinesulfonamide syntheses .

Q. How can molecular docking be applied to predict the mechanism of action of this compound in kinase inhibition?

  • Methodological Answer :

Target Selection : Identify kinases with sulfonamide-binding pockets (e.g., PI3Kα).

Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with catalytic lysine residues.

Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values to refine predictive models .

Data Interpretation Questions

Q. How should researchers address discrepancies between computational predictions and experimental activity data for sulfonamide derivatives?

  • Methodological Answer : Reconcile discrepancies by:

  • Solvent Effects : Include implicit solvent models (e.g., PBS) in simulations to account for hydrophobic interactions.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to explore flexible binding modes.
  • Experimental Replicates : Conduct dose-response assays in triplicate to confirm outliers .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in sulfonamide-based anticancer assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA for comparing multiple derivatives, followed by post-hoc tests (e.g., Tukey’s) to identify significant differences. Report confidence intervals (95%) to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.